Disodium cupric citrate

Description

Properties

CAS No. |

65330-59-8 |

|---|---|

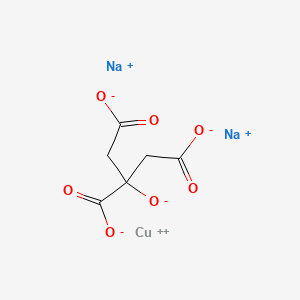

Molecular Formula |

C6H4CuNa2O7 |

Molecular Weight |

297.62 g/mol |

IUPAC Name |

copper;disodium;2-oxidopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H7O7.Cu.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q-1;+2;2*+1/p-3 |

InChI Key |

UYPXEWCCJKVKPX-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Cu+2] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Cu+2] |

Other CAS No. |

65330-59-8 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Formation

Disodium cupric citrate is formed by the complexation of copper ions with citric acid. This process enhances the bioavailability of copper, making it a preferred choice in various applications. The compound exhibits a high solubility in water, which is advantageous for its use in biological systems.

Nutritional Supplement

This compound is utilized as a dietary supplement in animal feed. Its organic form of copper enhances the growth performance of livestock, particularly pigs and poultry. Studies have shown that supplementation leads to improved weight gain and feed efficiency.

- Case Study : A study conducted on weaned pigs demonstrated that dietary cupric citrate supplementation resulted in a significant increase in average daily gain (ADG) and improved feed conversion ratios (FCR) compared to control groups .

Environmental Impact

The use of organic copper sources like this compound reduces environmental pollution associated with heavy metals. Organic forms are more readily absorbed by animals, leading to lower fecal copper levels and reduced soil contamination.

Urolithiasis Treatment

This compound has been explored for its potential in treating kidney stones. By alkalinizing urine, it helps dissolve uric acid and calcium oxalate stones, reducing pain and preventing recurrence.

- Case Study : Clinical trials have indicated that patients receiving this compound experienced fewer episodes of kidney stone formation, attributed to its ability to maintain a higher urinary pH .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties, making it beneficial in wound healing applications. Its efficacy against various pathogens supports its use in topical formulations.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent in wound care products .

Biomaterials Development

The compound's biocompatibility has led to its exploration in the development of biomaterials for tissue engineering. This compound can be incorporated into polymer matrices to enhance mechanical properties and promote cell adhesion.

- Case Study : Research on citrate-based biomaterials indicated that incorporating this compound improved the mechanical strength and degradation rates of scaffolds used for soft tissue regeneration .

Odor Neutralization

Recent studies have investigated the use of this compound in formulations designed to eliminate odors. Its ability to neutralize odors makes it suitable for applications in household products and industrial settings.

Comparison with Similar Compounds

Disodium Cupric Citrate vs. Cupric Sulfate (CuSO₄)

Key Insight : this compound is preferred in animal nutrition for its lower dosage requirements and reduced reactivity, while cupric sulfate remains dominant in agriculture due to cost-effectiveness .

This compound vs. Copper Gluconate

Key Insight : Copper gluconate is favored in topical products for enhanced solubility, whereas this compound’s stability makes it suitable for formulations requiring longer shelf life .

This compound vs. EDTA Disodium Cupric Salt

Key Insight : EDTA derivatives excel in heavy metal sequestration, while this compound is safer for biological systems .

This compound vs. Copper Acetate

Key Insight : this compound’s pH stability and multifunctionality justify its premium cost in precision applications .

Research Findings and Contradictions

- Thermal Stability : Disodium citrate decomposes in stages above 133°C, suggesting similar behavior for its cupric derivative . This contrasts with cupric nitrate, which is highly reactive even at room temperature .

Preparation Methods

Method Using Copper Carbonate or Copper Oxide and Citric Acid (Patent CN104557518A)

This method involves the following steps:

- Step A: Dissolve food-grade citric acid in water to form a 30-40% aqueous solution, heated above 60°C.

- Step B: Slowly add copper carbonate or copper oxide to the heated citric acid solution, allowing a neutralization reaction to form cupric citrate. The reaction pH is controlled between 5 and 8.

- Step C: Concentrate the reaction mixture, then cool and crystallize the product.

- Step D: Stir the crystallized cupric citrate for 25-35 minutes, followed by centrifuge dehydration.

- Step E: Dry the product in an oven at 85-95°C to obtain the final disodium cupric citrate product.

Quality indicators for the product include copper content between 36-37.8%, moisture loss on drying 23-26%, and low heavy metal impurities (cadmium <7 ppm, arsenic <2 ppm, lead <1 ppm).

| Step | Description | Conditions |

|---|---|---|

| A | Dissolve citric acid in water | 30-40% solution, >60°C |

| B | Add copper carbonate/oxide, neutralization | pH 5-8 |

| C | Concentrate, cool, crystallize | Room temperature cooling |

| D | Stir crystallized product | 25-35 min stirring |

| E | Centrifuge dehydration | - |

| F | Oven drying | 85-95°C |

This method is noted for its simplicity, environmental friendliness, and ability to produce high-purity product with consistent quality.

Method Using Copper(II) Sulfate and Trisodium Citrate (RSC Educational Source)

An alternative laboratory-scale method involves:

- Dissolving trisodium citrate dihydrate in deionized water.

- Dissolving copper(II) sulfate pentahydrate separately in water.

- Mixing the two solutions to precipitate copper(II) citrate pentahydrate.

- Allowing the precipitate to form overnight if necessary.

- Filtering and drying the product at room temperature.

The reaction is:

$$

3 \text{CuSO}4 (aq) + \text{Na}3(\text{C}6\text{H}5\text{O}7)2 (aq) \rightarrow \text{Cu}3(\text{C}6\text{H}5\text{O}7)2 (s) + 3 \text{NaSO}4 (aq)

$$

This method yields copper(II) citrate pentahydrate, which can be used as a micronutrient source in fertilizers. The procedure is straightforward but more suited for laboratory-scale synthesis rather than industrial production.

Method Using Copper(II) Ethanoate and Citric Acid

Another laboratory method involves:

- Dissolving copper(II) ethanoate monohydrate in water.

- Dissolving citric acid monohydrate separately.

- Mixing the two solutions to precipitate copper(II) citrate.

- Filtering and drying the precipitate.

The reaction is:

$$

3 \text{Cu(COOH)}2 (aq) + 2 \text{H}3(\text{C}6\text{H}5\text{O}7) (aq) \rightarrow \text{Cu}3(\text{C}6\text{H}5\text{O}7)2 (s) + 6 \text{CH}_3\text{COOH} (aq)

$$

This method produces copper(II) citrate with acetic acid as a byproduct, requiring appropriate handling. It is also mainly for laboratory preparation.

Industrial Feed-Grade Copper Citrate Preparation (Patent CN107903166B)

This industrial method emphasizes environmental and economic efficiency:

- Step 1: Prepare a 20-25% aqueous citric acid solution by mixing citric acid and water, heating to 80-100°C.

- Step 2: Slowly add basic copper carbonate to the citric acid solution under stirring, maintaining the pH at 4-6 to form copper citrate. Carbon dioxide gas generated is captured and absorbed in alkaline solutions (e.g., NaOH) for reuse.

- Step 3: Filter the copper citrate precipitate, concentrate, cool to room temperature, and centrifuge to dehydrate.

- Step 4: Dry the copper citrate crystals at 100-120°C for 1-2 hours to partially remove crystal water, yielding feed-grade copper citrate.

This process features high yield, low impurities, green chemistry principles, and waste recycling, making it suitable for large-scale production.

| Step | Description | Conditions |

|---|---|---|

| 1 | Prepare citric acid solution | 20-25%, 80-100°C |

| 2 | Add basic copper carbonate, neutralization | pH 4-6, CO2 absorption |

| 3 | Filter, concentrate, cool, centrifuge | Room temperature cooling |

| 4 | Dry crystals | 100-120°C, 1-2 hours |

The process also captures CO2 gas for absorption and reuse, reducing environmental impact.

Comparative Analysis of Preparation Methods

| Feature | Copper Carbonate/Oxide + Citric Acid (Patent CN104557518A) | CuSO4 + Trisodium Citrate (Lab) | Basic Copper Carbonate + Citric Acid (Patent CN107903166B) |

|---|---|---|---|

| Scale | Industrial | Laboratory | Industrial |

| Reaction temperature | >60°C | Room temperature | 80-100°C |

| pH control | 5-8 | Not specified | 4-6 |

| Drying temperature | 85-95°C | Room temperature | 100-120°C |

| Product purity (Cu content) | 36-37.8% | Not specified | High purity |

| Environmental considerations | Simple, low impurity, no toxic byproducts | Minimal waste | CO2 capture and reuse, green process |

| Byproducts | None significant | Na2SO4 in solution | CO2 gas absorbed in alkaline solution |

| Product form | Cupric citrate crystals | Cupric citrate pentahydrate | Feed-grade copper citrate crystals |

Research Findings and Notes

- The pH of the reaction solution significantly influences the product quality and copper content. Optimal pH ranges from 5 to 8 for copper carbonate/oxide methods and 4 to 6 for basic copper carbonate methods.

- Reaction temperature above 60°C improves reaction kinetics and product crystallinity.

- Centrifuge dehydration followed by controlled drying is essential to achieve desired moisture content and granularity.

- The industrial methods incorporate CO2 gas absorption systems to minimize emissions and enable circular use of byproducts.

- Heavy metal impurities are tightly controlled, with cadmium, arsenic, and lead contents kept at very low ppm levels to meet safety standards.

- Laboratory methods using copper sulfate or copper ethanoate are suitable for small-scale synthesis but less efficient for industrial production.

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing disodium cupric citrate, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is synthesized by combining sodium citrate dihydrate, sodium carbonate monohydrate, and cupric sulfate in aqueous solutions. A validated protocol involves dissolving 173 g of sodium citrate dihydrate and 117 g of sodium carbonate monohydrate in 700 mL of water with heating, followed by filtration. Separately, dissolve 27.06 g of cupric sulfate pentahydrate in 100 mL of water. The two solutions are combined under constant stirring, diluted to 1 L, and cooled . To ensure reproducibility, document pH, temperature, and stirring speed, and verify purity via X-ray diffraction (PXRD) or thermogravimetric analysis (TGA) .

Q. How should researchers characterize the thermal stability of this compound, and what analytical techniques are critical?

- Methodological Answer : Use thermogravimetric analysis (TGA) to monitor weight loss across temperature gradients. For this compound, decomposition occurs in multiple stages:

- Stage 1 (25–133°C) : Loss of hygroscopic water.

- Stage 2 (133–242°C) : Dehydration of citrate ions, forming aconitic acid derivatives.

- Stage 3 (243–314°C) : Further decomposition and CO₂ release.

- Stage 4 (>314°C) : Residual sodium carbonate formation . Pair TGA with differential scanning calorimetry (DSC) to identify exothermic/endothermic events and PXRD to confirm final residue composition .

Q. What are the best practices for analyzing contradictory data in thermal decomposition studies?

- Methodological Answer : Contradictions in decomposition stages (e.g., variable temperature ranges) may arise from differences in sample hydration or experimental conditions. Address this by:

- Conducting replicate experiments under controlled humidity.

- Cross-validating results with Fourier-transform infrared spectroscopy (FTIR) to track functional group changes.

- Comparing residue composition via PXRD against reference standards (e.g., PDF 00-037-0451 for sodium carbonate) .

Advanced Research Questions

Q. How can researchers model the interaction between this compound and metal hydroxides (e.g., yttrium hydroxide) in hydrothermal conditions?

- Methodological Answer : To study citrate-metal interactions:

- Prepare a suspension of yttrium hydroxide in disodium citrate solution.

- React at 100–120°C for ≥3 hours under hydrothermal conditions.

- Monitor phase transitions via PXRD and particle size distribution analysis.

- Kinetic studies reveal adsorption-dominated initial phases (<24 hours), followed by yttrium citrate dihydrate formation . Use scanning electron microscopy (SEM) to observe morphological changes and inductively coupled plasma (ICP) spectroscopy to quantify metal uptake .

Q. What computational approaches are suitable for predicting this compound’s behavior in complex systems (e.g., mineral processing)?

- Methodological Answer : Molecular dynamics (MD) simulations can model citrate-copper coordination in aqueous environments. Key steps:

- Parameterize force fields using crystallographic data from PXRD.

- Simulate interactions with target ions (e.g., Fe³⁺, Ca²⁺) to predict competitive binding.

- Validate with experimental zeta potential measurements and adsorption isotherms .

Q. How can researchers resolve discrepancies in citrate decomposition pathways reported across studies?

- Methodological Answer : Divergent decomposition mechanisms (e.g., variable intermediate products) require multi-technique validation:

- Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., CO₂, H₂O).

- Pair with Raman spectroscopy to detect transient intermediates like aconitic anhydride.

- Reconcile data by aligning experimental conditions (e.g., heating rate, atmosphere) with literature protocols .

Methodological Considerations

Q. What strategies ensure ethical and accurate data reporting in citrate-based research?

- Methodological Answer : Adhere to guidelines for data integrity:

- Disclose all synthesis parameters (e.g., reagent purity, reaction time).

- Archive raw datasets (TGA curves, PXRD patterns) in repositories like Zenodo.

- Avoid selective data exclusion; use statistical tools (e.g., ANOVA) to justify outliers .

Q. How should researchers design experiments to study citrate’s role in mineral leaching or catalysis?

- Methodological Answer : Employ a PICOT framework:

- Population : Target mineral or catalytic system.

- Intervention : Citrate concentration, pH, temperature.

- Comparison : Control groups without citrate.

- Outcome : Leaching efficiency/catalytic activity.

- Time : Kinetic profiling at intervals (e.g., 1–24 hours).

- Use response surface methodology (RSM) to optimize variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.